molecular formula C19H21N3O3 B2569549 (E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2097941-33-6

(E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2569549
CAS RN: 2097941-33-6
M. Wt: 339.395
InChI Key: TYPDOFQMTGHDSI-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPP belongs to the class of compounds known as piperidinyl pyrimidines, which have been found to exhibit various biological activities. In

Scientific Research Applications

HPLC Method Development for Anticonvulsants

A novel HPLC method was developed and validated for the determination of related substances in a promising new anticonvulsant drug candidate, showcasing the importance of analytical chemistry in the development of pharmaceutical compounds (Severina et al., 2021).

Antimicrobial Activity

A study demonstrated the selective killing of bacterial persisters by a single chemical compound without affecting normal antibiotic-sensitive cells, emphasizing the potential of chemical compounds in addressing antibiotic resistance and targeting bacterial persisters (Kim et al., 2011).

Antitumor Activity

Research into pyrimidinyl pyrazole derivatives revealed significant cytotoxic activity against several tumor cell lines, highlighting the therapeutic potential of such compounds in cancer treatment (Naito et al., 2005).

Anti-Inflammatory and Analgesic Agents

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds were synthesized and showed analgesic and anti-inflammatory activities, indicating the role of chemical synthesis in discovering new therapeutic agents (Abu‐Hashem et al., 2020).

Conformational Analysis

NMR characteristics and conformational analysis of related compounds were conducted, providing insights into the structural features that might influence the biological activity of such molecules (Zheng Jin-hong, 2011).

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-16-8-5-15(6-9-16)7-10-18(23)22-13-2-4-17(14-22)25-19-20-11-3-12-21-19/h3,5-12,17H,2,4,13-14H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPDOFQMTGHDSI-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

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